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Compound of Interest

Compound Name: Lanatoside B

Cat. No.: B190427 Get Quote

An In-depth Technical Guide to the Pharmacological Profile of Lanatoside B

Introduction
Lanatoside B is a cardiac glycoside, a class of naturally occurring steroid-based molecules,

isolated from the leaves of the woolly foxglove plant, Digitalis lanata.[1][2][3] As a member of

the digitalis glycoside family, its primary pharmacological application is in cardiology for the

management of specific heart conditions.[1][3] Structurally, it is characterized by a complex

steroidal nucleus attached to a sugar moiety, which influences its solubility and biological

activity.[1] This document provides a comprehensive overview of the pharmacological

properties of Lanatoside B, intended for researchers and drug development professionals.

Physicochemical Properties
Lanatoside B is a complex organic molecule with the following properties:

Property Value Reference

Chemical Formula C₄₉H₇₆O₂₀ [2][3]

Molecular Weight ~985.12 g/mol [3]

CAS Number 17575-21-2 [3]

Appearance Powder [2]

Synonyms Digilanide B [2]
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Mechanism of Action
The principal mechanism of action for Lanatoside B, characteristic of all cardiac glycosides, is

the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump

located in the plasma membrane of cardiac muscle cells (cardiomyocytes).[1][2][3]

This inhibition triggers a cascade of ionic events:

Inhibition of Na+/K+ ATPase: Lanatoside B binds to the Na+/K+ ATPase pump, disrupting its

function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.

[4]

Increased Intracellular Sodium: The inhibition leads to an accumulation of intracellular Na+.

[3]

Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration reduces

the activity of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium

ions (Ca2+) from the cell.[3][5]

Increased Intracellular Calcium: This results in an accumulation of intracellular Ca2+, leading

to increased calcium uptake into the sarcoplasmic reticulum.[4][5]

Enhanced Contractility: The higher intracellular Ca2+ concentration enhances the interaction

between actin and myosin filaments during systole, leading to a more forceful contraction of

the cardiac muscle (a positive inotropic effect).[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b190427?utm_src=pdf-body
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://cymitquimica.com/cas/17575-21-2/
https://www.biosynth.com/p/FL137800/17575-21-2-lanatoside-b
https://www.benchchem.com/product/b190427?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11525232/
https://www.biosynth.com/p/FL137800/17575-21-2-lanatoside-b
https://www.biosynth.com/p/FL137800/17575-21-2-lanatoside-b
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Na_K_ATPase_Inhibition_Assay_of_Vallaroside.pdf
https://pubmed.ncbi.nlm.nih.gov/11525232/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Na_K_ATPase_Inhibition_Assay_of_Vallaroside.pdf
https://pubmed.ncbi.nlm.nih.gov/11525232/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Lanatoside_C/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lanatoside B

Na+/K+ ATPase Pump

Inhibits

Intracellular Na+ ↑

Leads to

Na+/Ca2+ Exchanger

Reduces activity of

Intracellular Ca2+ ↑

Leads to

Sarcoplasmic Reticulum
Ca2+ Storage ↑

Increases

Enhanced Cardiac
Contractility

Results in

Click to download full resolution via product page

Mechanism of action for Lanatoside B.
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Pharmacological Effects
Pharmacodynamics
Cardiovascular Effects: The primary pharmacodynamic effect of Lanatoside B is its cardiotonic

action. By increasing the force of myocardial contraction, it improves cardiac output, making it

beneficial in the treatment of congestive heart failure.[3] It is also utilized to manage certain

arrhythmias, such as atrial fibrillation, by slowing conduction through the atrioventricular (AV)

node.[1][3]

A critical consideration in its clinical use is its narrow therapeutic index, meaning the dose

required for therapeutic effect is very close to the dose that causes toxicity.[1] Adverse effects

can include gastrointestinal disturbances and life-threatening arrhythmias.[1]

Anticancer Potential: Recent research has focused on the anticancer properties of cardiac

glycosides. While data specific to Lanatoside B is limited, studies on the closely related

compound Lanatoside C have shown significant cytotoxic and apoptotic effects in various

cancer cell lines.[7][8][9] These effects are mediated through the modulation of multiple

signaling pathways. For instance, Lanatoside C has been shown to induce apoptosis in

cholangiocarcinoma cells by increasing reactive oxygen species (ROS), decreasing

mitochondrial membrane potential, and inhibiting the STAT3 signaling pathway.[9]
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Potential anticancer signaling pathway for cardiac glycosides.
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Pharmacokinetics
Specific pharmacokinetic data for Lanatoside B is not extensively documented in the available

literature. However, the general pharmacokinetic properties of related digitalis glycosides like

digoxin and Lanatoside C can provide some context. Digoxin, for example, is about 75-85%

absorbed orally and is primarily excreted unchanged in the urine, with a half-life of around 34

hours.[10] The pharmacokinetics of these compounds can be influenced by factors such as

renal function, age, and electrolyte balance.[10] Further research is required to delineate the

specific absorption, distribution, metabolism, and excretion (ADME) profile of Lanatoside B.

Quantitative Data
Quantitative data on the inhibitory potency of Lanatoside B is scarce. One study investigating

five cardiac glycosides, including Lanatoside B, for activity against cholangiocarcinoma cells

identified Lanatoside C as the most potent and proceeded with it for detailed analysis, without

reporting the specific IC50 values for Lanatoside B.[7] For context, the inhibitory

concentrations of other cardiac glycosides against various targets are presented below.

Compound
Target/Cell
Line

Assay
Value
(IC₅₀/GI₅₀)

Reference

Lanatoside C

Hep3B

(Hepatocellular

Carcinoma)

Sulforhodamine

B
0.12 µM [8]

Lanatoside C

HA22T

(Hepatocellular

Carcinoma)

Sulforhodamine

B
0.14 µM [8]

Digoxin
MDA-MB-231

(Breast Cancer)

Kynurenine

Production
~164 nM [11]

Digoxin
A549 (Lung

Cancer)

Kynurenine

Production
40 nM [11]

Ouabain
A549 (Lung

Cancer)

Kynurenine

Production
17 nM [11]
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Key Experimental Protocols
The pharmacological profile of Lanatoside B and other cardiac glycosides is typically

evaluated using a range of in vitro assays.

Na+/K+ ATPase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Na+/K+

ATPase.

Principle: The activity of Na+/K+ ATPase is measured by quantifying the amount of inorganic

phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the

presence and absence of a specific inhibitor (like ouabain) or the test compound determines

the enzyme's specific activity and the compound's inhibitory effect.[5][12]

Detailed Protocol:

Enzyme Preparation: Isolate plasma membrane fractions rich in Na+/K+ ATPase from a

relevant tissue source (e.g., rat brain cortex or intestinal villus cells).[13]

Reaction Setup: Prepare two sets of reaction mixtures.

Mixture A (Total Activity): Contains a buffer (e.g., 30 mM Imidazole-HCl, pH 7.4), salts (130

mM NaCl, 20 mM KCl), and 4 mM MgCl₂.[12]

Mixture B (Ouabain-insensitive Activity): Contains the same buffer and MgCl₂ but omits

NaCl and KCl and includes 1 mM ouabain.[12]

Incubation: Add a standardized amount of the enzyme preparation (e.g., 20-50 µg of protein)

to aliquots of both mixtures. To test Lanatoside B, add varying concentrations of the

compound to Mixture A. Incubate at 37°C for 5 minutes.

Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 2-3

mM. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]

Stop Reaction: Terminate the reaction by adding an acid solution, such as trichloroacetic acid

(TCA).[14]
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Phosphate Detection: Centrifuge the samples to pellet precipitated protein. Measure the

amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow

method, which involves the formation of a colored phosphomolybdate complex. Read the

absorbance at a specific wavelength (e.g., 660 nm or 850 nm).[14][15]

Calculation: The Na+/K+ ATPase-specific activity is the difference between the Pi liberated in

Mixture A and Mixture B. The inhibitory effect of Lanatoside B is calculated as the

percentage reduction in this specific activity. An IC50 value can be determined by plotting

inhibition versus compound concentration.

MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the effect of a compound on cell viability and

proliferation.[1]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in

viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan

produced is proportional to the number of living cells.[16][17]

Detailed Protocol:

Cell Plating: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density

(e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C,

5% CO₂).[16]

Compound Treatment: Prepare serial dilutions of Lanatoside B in culture medium. Remove

the old medium from the cells and add the medium containing different concentrations of the

compound. Include untreated cells as a control. Incubate for a specified duration (e.g., 24,

48, or 72 hours).[17]

MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each

well and incubate for an additional 2-4 hours.[16][17]

Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization

solution, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve

the purple formazan crystals.[16][17]
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Absorbance Measurement: Place the plate on an orbital shaker for a few minutes to ensure

complete dissolution. Measure the absorbance (optical density) of each well using a

microplate reader at a wavelength between 550 and 600 nm.[16]

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Plot cell viability against the logarithm of the compound concentration to generate a dose-

response curve and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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